molecular formula C19H33FSn B3040642 5-Fluoro-2-methyl-(tributylstannyl)benzene CAS No. 223432-25-5

5-Fluoro-2-methyl-(tributylstannyl)benzene

Cat. No. B3040642
CAS RN: 223432-25-5
M. Wt: 399.2 g/mol
InChI Key: MHPAIXYRCCMPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Fluoro-2-methyl-(tributylstannyl)benzene” is a chemical compound with the molecular formula C19H33FSn and a molecular weight of 399.17 .

Scientific Research Applications

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

The compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, synthesized using this compound, have unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Development of Fluorinated Organic Compounds

The compound can be used in the development of fluorinated organic compounds, which have found applications in the agrochemical, pharmaceutical, and functional materials fields . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Synthesis of Fluorine-Containing Substituents

The compound can be used in the synthesis of fluorine-containing substituents on aryl rings, which have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Synthesis of Fluorinated Medicinal and Agrochemical Candidates

The compound can be used in the synthesis of fluorinated medicinal and agrochemical candidates. The interest towards the development of fluorinated chemicals has been steadily increased .

Synthesis of Fluorinated Benzoxazoles

A novel series of 5-fluoro-2-methyl-6-(4-arylpiperazin-1-yl)benzoxazoles, which incorporate both fluorine and piperazine, can be prepared using this compound .

properties

IUPAC Name

tributyl-(5-fluoro-2-methylphenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.3C4H9.Sn/c1-6-2-4-7(8)5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPAIXYRCCMPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33FSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-(tributylstannyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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